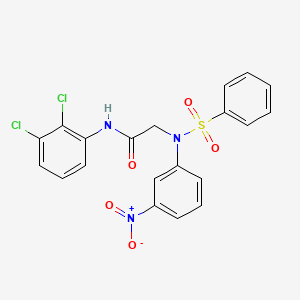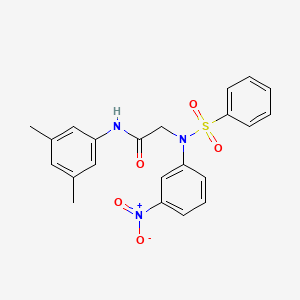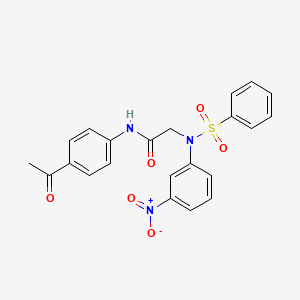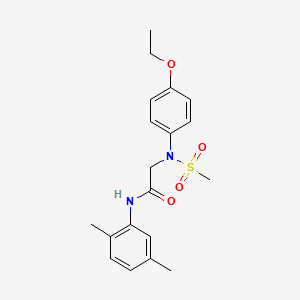
N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BEMG, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BEMG is a glycine receptor antagonist that has been found to have various biochemical and physiological effects, making it an attractive candidate for research in the field of neurobiology.
Mécanisme D'action
N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that is involved in inhibitory neurotransmission in the central nervous system. By blocking the binding of glycine to the receptor, N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide reduces the inhibitory effects of glycine, leading to increased excitability of neurons.
Biochemical and Physiological Effects:
N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have various biochemical and physiological effects, including the modulation of synaptic transmission and plasticity, the regulation of neuronal excitability, and the modulation of pain perception. It has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, neuropathic pain, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for the glycine receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, one limitation of using N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for research on N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, including the development of more potent analogs, the investigation of its therapeutic potential in neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have various applications in scientific research, particularly in the field of neurobiology. It has been shown to be an effective tool for studying the glycine receptor, which is a key target for drugs used to treat neurological disorders. N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been used to study the role of glycine receptors in synaptic transmission and plasticity.
Propriétés
IUPAC Name |
N-benzyl-2-(4-ethoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-24-17-11-9-16(10-12-17)20(25(2,22)23)14-18(21)19-13-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRMFLMXYIJVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5716845 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3569898.png)
![N-[1,1-dimethyl-2-(4-{2-methyl-2-[(phenylsulfonyl)amino]propyl}-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3569901.png)
![N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569913.png)
![N-(3-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569921.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3569931.png)








![3,4-dimethoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3569996.png)